Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate

Medicinal Chemistry Organic Synthesis Building Block Sourcing

Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7) is a Boc-protected aminocyclohexanone building block with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol. The compound features a geminal methyl group at the 1-position of the cyclohexyl ring, distinguishing it from the simpler N-Boc-4-aminocyclohexanone scaffold (CAS 179321-49-4; MW 213.27 g/mol).

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 412293-43-7
Cat. No. B1592430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-methyl-4-oxocyclohexyl)carbamate
CAS412293-43-7
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h5-8H2,1-4H3,(H,13,15)
InChIKeyYIVQKLSACUDWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7): Core Identity, Structural Class & Procurement-Relevant Physicochemical Profile


Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7) is a Boc-protected aminocyclohexanone building block with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . The compound features a geminal methyl group at the 1-position of the cyclohexyl ring, distinguishing it from the simpler N-Boc-4-aminocyclohexanone scaffold (CAS 179321-49-4; MW 213.27 g/mol) [1]. Its computed XLogP is 1.3 and topological polar surface area (TPSA) is 55.4 Ų . According to the ECHA C&L Inventory (EC No. 826-577-6), the compound is notified with harmonised hazard classifications including Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2].

Why Generic Substitution of Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7) Carries Quantifiable Risk for Scientific Procurement


This compound is not merely a generic Boc-protected aminocyclohexanone; the geminal 1-methyl substitution introduces a quaternary carbon center that sterically and electronically distinguishes it from the unmethylated analog (CAS 179321-49-4) and the N-methyl carbamate isomer (CAS 400899-84-5). These structural differences translate into measurable divergences in molecular weight (+14.03 Da vs. the unmethylated scaffold), computed logP (XLogP 1.3 vs. 1.15 for the unmethylated analog), and documented regulatory classification profiles . Furthermore, this specific derivative is explicitly cited as an intermediate in the patent literature (WO 2002030890 A1) for constructing (S)-N-[N-cyclohexyl or N-(4-piperidinyl)glycyl]pyrrolidine-2-carbonitrile DPP-IV inhibitors [1]. Substituting with a close analog lacking the quaternary methyl center would alter both the steric environment at the reactive amine and the downstream pharmacokinetic properties of the final drug candidate, making procurement of the exact CAS number a necessity for reproducible synthesis and regulatory filings.

Quantitative Differentiation Evidence for Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7) Against Closest Analogs


Structural Identity: Geminal 1-Methyl Substitution Differentiates MW and Spatial Architecture from Unsubstituted N-Boc-4-aminocyclohexanone

The target compound possesses a quaternary carbon at the 1-position bearing both the Boc-protected amine and a methyl group. The unsubstituted comparator tert-butyl (4-oxocyclohexyl)carbamate (CAS 179321-49-4) lacks this methyl group entirely. This substitution increases the molecular weight by 14.03 Da (227.30 g/mol vs. 213.27 g/mol), alters the computed logP (XLogP 1.3 vs. LogP 1.15), and introduces a defined quaternary stereocenter that precludes epimerization of the amine-bearing carbon during subsequent synthetic transformations [1]. The N-methyl carbamate isomer tert-butyl methyl(4-oxocyclohexyl)carbamate (CAS 400899-84-5), while sharing the same molecular formula (C₁₂H₂₁NO₃) and MW (227.30 g/mol), places the methyl group on the carbamate nitrogen rather than the cyclohexane ring, resulting in a different hydrogen bond donor/acceptor profile (0 HBD vs. 1 HBD for the target compound) and distinct boiling point (316.6 °C vs. N/A for target) .

Medicinal Chemistry Organic Synthesis Building Block Sourcing

Patent-Validated Application Specificity: Exclusive Intermediacy in DPP-IV Inhibitor Synthesis (WO 2002030890 A1)

BOC Sciences and multiple chemical database entries explicitly link CAS 412293-43-7 to the preparation of (S)-N-[N-cyclohexyl or N-(4-piperidinyl)glycyl]pyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, citing PCT patent application WO 2002030890 A1 (Yasuda et al., 2002) . In contrast, the most common alternative, tert-butyl (4-oxocyclohexyl)carbamate (CAS 179321-49-4), is primarily documented as an intermediate for spirocyclic compounds (e.g., tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate) rather than DPP-IV-targeted scaffolds . Tert-butyl methyl(4-oxocyclohexyl)carbamate (CAS 400899-84-5) and benzyl (1-methyl-4-oxocyclohexyl)carbamate (Cbz analog) have no documented direct role in the DPP-IV patent literature .

DPP-IV Inhibitors Diabetes Drug Discovery Patent-Protected Intermediates

Regulatory Hazard Profile Differentiation: Harmonised C&L Notification vs. Unsubstituted Analog's Divergent Aquatic Toxicity

The target compound (EC 826-577-6) carries a notified ECHA C&L classification of Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract) based on one notifier submission [1]. In contrast, the unsubstituted comparator tert-butyl (4-oxocyclohexyl)carbamate (CAS 179321-49-4) carries an additional hazard classification H400 (Very toxic to aquatic life) reported by some suppliers, along with environmental transport classification UN 3077 Class 9 PG III . The allyl carbamate analog (CAS 2097517-24-1) carries a different profile with Acute Tox. 4 (H302) [2]. These divergent regulatory profiles have direct consequences for shipping, storage, waste disposal, and laboratory safety protocols.

Chemical Safety Regulatory Compliance GHS Classification

Commercially Available Purity Grades: 95%–98% Range with Batch-Specific QC Documentation (NMR, HPLC, GC)

Multiple independent suppliers including Bide Pharmatech, ChemScene, CalpacLab, and Leyan offer this compound with documented purity specifications: 95% (AKSci, Bide Pharmatech, CoolPharm), 97% (CalpacLab, CapotChem), and ≥98% (ChemScene, Leyan, MolCore) . Bide Pharmatech explicitly provides batch-specific QC reports including NMR, HPLC, and GC data . In contrast, the structural isomer tert-butyl methyl(4-oxocyclohexyl)carbamate (CAS 400899-84-5) is typically offered at 95–98% purity but with more limited supplier diversity, while the allyl analog (CAS 2097517-24-1) is discontinued by at least one major supplier (CymitQuimica) . The benzyl carbamate analog (Cbz derivative) is available at 98% purity but with significantly fewer suppliers .

Quality Control Procurement Specifications Analytical Chemistry

Protecting Group Orthogonality: Boc vs. Cbz and Alloc in the Same 1-Methyl-4-oxocyclohexyl Scaffold

The tert-butyl carbamate (Boc) protecting group in the target compound displays well-characterized acid lability (TFA-labile, t₁/₂ for Boc deprotection typically <30 min in 50% TFA/CH₂Cl₂), while being stable to catalytic hydrogenolysis and nucleophilic bases [1]. This contrasts with the benzyl carbamate (Cbz) analog of the same 1-methyl-4-oxocyclohexyl scaffold, which is stable to mild acid (including TFA at room temperature for 2–4 hours) but cleaved by catalytic hydrogenolysis (H₂, Pd/C) [1][2]. The allyl carbamate (Alloc) analog is cleaved by Pd(0)-catalyzed allyl transfer under neutral conditions, orthogonal to both Boc and Cbz [1]. While these protecting group properties are general to the carbamate class, the quaternary 1-methyl center in the target scaffold is uniquely shared across all three protecting group variants (Boc, Cbz, Alloc), and no competing scaffold simultaneously offers this quaternary center with orthogonal protecting group flexibility across multiple commercially available variants .

Protecting Group Strategy Orthogonal Synthesis Solid-Phase Peptide Synthesis

Storage and Handling Differentiation: Room Temperature Stability vs. Refrigerated Storage Requirements of Analogs

Multiple suppliers list the target compound as stable for long-term storage at room temperature (cool, dry place) . In contrast, the unsubstituted analog tert-butyl (4-oxocyclohexyl)carbamate (CAS 179321-49-4) requires refrigerated storage at 2–8°C according to multiple supplier specifications . The Cbz analog (benzyl (1-methyl-4-oxocyclohexyl)carbamate) similarly requires sealed, dry storage at 2–8°C . For procurement and inventory management across distributed research sites, room-temperature storage eliminates cold-chain logistics, reduces energy costs in compound management facilities, and mitigates freeze-thaw degradation risks during repeated sampling.

Storage Stability Logistics Long-Term Compound Management

High-Value Application Scenarios for Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7) Driven by Quantitative Evidence


DPP-IV Inhibitor Lead Optimization and Scale-Up: Patent-Aligned Intermediate Sourcing

For medicinal chemistry teams prosecuting DPP-IV inhibitor programs within the WO 2002030890 A1 patent estate, this compound is the specified intermediate for constructing the (S)-N-[N-cyclohexyl or N-(4-piperidinyl)glycyl]pyrrolidine-2-carbonitrile pharmacophore. The explicit patent linkage provides regulatory starting material traceability, and the geminal 1-methyl center directly maps to the quaternary substitution pattern required in the final DPP-IV inhibitor scaffold [1]. Using alternative Boc-aminocyclohexanones lacking the 1-methyl group would lead to downstream analogs with fundamentally different steric profiles and potentially compromised DPP-IV binding affinity; DPP-IV clinical candidates such as omarigliptin (MK-3102) demonstrate the critical importance of precise substitution patterns, with IC₅₀ values of 1.6 nM for optimized compounds .

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Configurational Stability at a Quaternary Amine-Bearing Center

In synthetic sequences where the free amine (generated by Boc deprotection) serves as a nucleophile in subsequent transformations (reductive amination, amide coupling, urea formation), the quaternary 1-methyl center prevents epimerization or racemization that can occur with the secondary amine of the unsubstituted analog (CAS 179321-49-4). This is particularly valuable in the synthesis of chiral drug candidates where configurational integrity at the cyclohexylamine center must be maintained through 5–8 synthetic steps. The XLogP 1.3 value supports adequate organic solubility for reactions in THF, DCM, or DMF while facilitating extractive workup .

Building Block Procurement for Distributed Multi-Site CRO/NCE Programs with Simplified Cold-Chain-Less Logistics

Contract research organizations and pharmaceutical companies operating across multiple geographies benefit from the room-temperature storage stability of the target compound, which eliminates cold-chain shipping and refrigerated storage infrastructure requirements. The target compound's lack of H400 aquatic toxicity classification further simplifies international shipping by removing environmentally hazardous substance (UN 3077) transport restrictions that apply to the unsubstituted analog (CAS 179321-49-4). Combined with ≥10 active commercial suppliers offering competitive pricing and batch-specific QC documentation (NMR, HPLC, GC), this compound is the preferred choice for procurement in programs requiring reproducible analytical specifications across multiple sourcing cycles and regulatory jurisdictions [2].

Orthogonal Protecting Group Strategies in Complex Molecule Assembly Using the 1-Methyl-4-oxocyclohexyl Scaffold

For total synthesis or medicinal chemistry campaigns requiring sequential deprotection of multiple amines, the Boc variant serves as the acid-labile component in orthogonal protection schemes. In a representative strategy, the Boc group on the target compound can be selectively removed with TFA while leaving Cbz-protected amines elsewhere in the molecule intact; conversely, catalytic hydrogenolysis removes Cbz groups while preserving the Boc-protected amine. The 1-methyl quaternary center is conserved across the Boc, Cbz, and Alloc variants of this scaffold, enabling synthetic chemists to purchase the protecting group variant best suited to their orthogonal protection scheme without altering the core steric and electronic properties of the cyclohexanone building block [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.